molecular formula C4F12FeN2O8S4 B15250978 Iron(II) tris(trifluoromethylsulfonyl)imide

Iron(II) tris(trifluoromethylsulfonyl)imide

Cat. No.: B15250978
M. Wt: 616.1 g/mol
InChI Key: JISSWLOCEQIEFT-UHFFFAOYSA-N
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Description

Iron(II) tris(trifluoromethylsulfonyl)imide (CAS 207861-57-2) is an organometallic salt with the linear formula C₄F₁₂FeN₂O₈S₄ and a molecular weight of 616.14 g/mol . It is characterized by its high purity, available at 98% and higher . This compound belongs to a class of chemicals known for their strong electron-withdrawing properties and significant NH-acidity, which makes them highly valuable in specialized research applications . A primary research application of such metal triflimide salts is their use as efficient catalysts or co-catalysts in fundamental organic transformations . They serve as powerful Lewis or Brønsted acid catalysts in a variety of reactions, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and other cyclization and functionalization processes . Furthermore, the triflimide anion is a key component in the creation of low-melting ionic liquids and is used to stabilize nanoparticles, with potential applications extending to sensors, optics, and the aerospace industry . When handling this material, appropriate safety precautions must be observed. The compound has associated hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research and further manufacturing use only and is strictly not for direct human use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4F12FeN2O8S4

Molecular Weight

616.1 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;iron(2+)

InChI

InChI=1S/2C2F6NO4S2.Fe/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2

InChI Key

JISSWLOCEQIEFT-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+2]

Origin of Product

United States

Preparation Methods

Reaction of Iron(II) Chloride with Lithium Bis(trifluoromethylsulfonyl)imide

A representative procedure involves combining anhydrous iron(II) chloride (FeCl₂) with lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF):

$$
\text{FeCl}2 + 2 \, \text{LiTf}2\text{N} \rightarrow \text{Fe(Tf}2\text{N)}2 + 2 \, \text{LiCl} \quad
$$

Conditions :

  • Solvent: Anhydrous acetonitrile
  • Temperature: 25°C under nitrogen atmosphere
  • Reaction Time: 12–24 hours
  • Yield: 75–85% (isolated via rotary evaporation and dried under vacuum)

The insoluble LiCl byproduct is removed via filtration, and the residual solvent is evaporated to yield a hygroscopic pale-green solid. This method ensures high purity but requires stringent anhydrous conditions to prevent iron oxidation.

Alternative Metal Salts and Solvent Systems

Ammonium Tf₂N salts (e.g., (NH₄)₂Tf₂N) can replace LiTf₂N, particularly in aqueous-organic biphasic systems:

$$
\text{FeSO}4 + (\text{NH}4)2\text{Tf}2\text{N} \rightarrow \text{Fe(Tf}2\text{N)}2 + (\text{NH}4)2\text{SO}_4 \quad
$$

Advantages :

  • Ammonium sulfate ((NH₄)₂SO₄) precipitates quantitatively, simplifying purification.
  • Suitable for large-scale synthesis due to mild conditions.

Acid-Base Neutralization: Direct Proton Exchange

Neutralization of iron(II) hydroxide (Fe(OH)₂) with bis(trifluoromethylsulfonyl)imide acid (HTf₂N) offers a direct route:

$$
\text{Fe(OH)}2 + 2 \, \text{HTf}2\text{N} \rightarrow \text{Fe(Tf}2\text{N)}2 + 2 \, \text{H}_2\text{O} \quad
$$

Challenges :

  • Fe(OH)₂ is sensitive to oxidation, requiring inert atmospheres (argon or nitrogen).
  • HTf₂N is highly corrosive, necessitating acid-resistant reactors (e.g., PTFE-lined vessels).

Optimization :

  • Slow addition of HTf₂N to Fe(OH)₂ suspensions in ethanol minimizes exothermic side reactions.
  • Yields range from 60–70% due to competing iron oxidation pathways.

Electrochemical Synthesis: Anodic Dissolution

Electrochemical methods provide an oxidation-controlled pathway. An iron metal anode is dissolved in a HTf₂N-containing electrolyte:

$$
\text{Fe} \rightarrow \text{Fe}^{2+} + 2 \, e^- \quad (\text{anode})
$$
$$
2 \, \text{HTf}2\text{N} + 2 \, e^- \rightarrow 2 \, \text{Tf}2\text{N}^- + \text{H}_2 \quad (\text{cathode}) \quad
$$

Setup :

  • Electrolyte: 1M HTf₂N in propylene carbonate
  • Current Density: 10 mA/cm²
  • Temperature: 30°C

This method achieves >90% Faradaic efficiency but requires post-synthesis purification to remove residual acid.

Solvent and Reaction Condition Optimization

The choice of solvent critically impacts reaction kinetics and product purity:

Solvent Dielectric Constant Fe(Tf₂N)₂ Solubility Byproduct Solubility
Acetonitrile 37.5 High Low (LiCl insoluble)
DMF 36.7 Moderate Moderate
Ethanol 24.3 Low High (NH₄Cl soluble)

Key Findings :

  • Acetonitrile maximizes yield in metathesis reactions due to favorable solubility contrasts.
  • Ethanol is preferred for acid-base neutralization to suppress Fe²⁺ oxidation.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray studies of related iron(II) Tf₂N complexes (e.g., [Fe(phen)₃][Tf₂N]₂) reveal:

  • Octahedral Fe²⁺ coordination geometry with Fe–N bond lengths of 1.95–2.05 Å, consistent with a low-spin d⁶ configuration.
  • Tf₂N⁻ anions engage in weak C–H···O hydrogen bonding, stabilizing the crystal lattice.

Infrared Spectroscopy

Key IR absorptions for Fe(Tf₂N)₂:

  • ν(S=O): 1130–1230 cm⁻¹ (split due to SO₂ asymmetric/symmetric stretching)
  • ν(C–F): 735–745 cm⁻¹
  • ν(S–N–S): 615–625 cm⁻¹

Challenges and Mitigation Strategies

  • Oxidation Sensitivity :
    Fe²⁺ is prone to oxidation to Fe³⁺ under aerobic conditions. Solutions:

    • Conduct reactions under inert gas (N₂/Ar).
    • Add antioxidants (e.g., ascorbic acid) in trace amounts.
  • Hygroscopicity :
    Fe(Tf₂N)₂ absorbs moisture rapidly, complicating storage. Solutions:

    • Store under dry nitrogen in sealed containers.
    • Use molecular sieves in solvent systems.

Applications in Materials Science

  • Ionic Liquids :
    Fe(Tf₂N)₂ serves as a magnetic ionic liquid component, enabling tunable conductivity (0.1–1.5 S/m) and thermal stability up to 300°C.

  • Electrocatalysis : As a non-coordinating electrolyte, it enhances oxygen reduction reaction (ORR) activity in fuel cells by minimizing electrode passivation.

Chemical Reactions Analysis

Types of Reactions

Iron(II) tris(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(I) complexes. Substitution reactions can result in the formation of new iron-ligand complexes .

Mechanism of Action

The mechanism of action of Iron(II) tris(trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological applications, it interacts with cellular components to enhance imaging contrast or deliver therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Iron(II) Complex Salts vs. Ionic Liquids (ILs)
  • Fe(Tf$2$N)$3$ : The crystal structure of related Fe$^{2+}$ complexes, such as [Fe(phen)$3$][Tf$2$N]$2$·H$2$O, reveals octahedral coordination around the low-spin Fe$^{2+}$ center with Fe–N bond lengths of ~1.90–1.95 Å . Hydrogen bonding between the Tf$_2$N anions and water molecules stabilizes the lattice, contributing to higher melting points compared to ILs .
  • Imidazolium-Based ILs : ILs like 1-ethyl-3-methylimidazolium Tf$2$N ([EMIM][Tf$2$N]) exhibit weaker cation-anion interactions dominated by hydrogen bonding and van der Waals forces, resulting in lower viscosities (e.g., ~34 cP at 25°C) and melting points below room temperature .
Comparison with Other Metal-Tf$_2$N Salts
  • Manganese(II) Tf$2$N : Mn(Tf$2$N)$2$ has a molecular weight of 615.23 g/mol, slightly lower than Fe(Tf$2$N)$_3$, and is used in redox-active applications. The Mn$^{2+}$ ion’s larger ionic radius (0.83 Å vs. Fe$^{2+}$’s 0.78 Å) may influence solubility and electrochemical behavior .
  • Calcium Tf$2$N: Ca(Tf$2$N)$_2$ is a hygroscopic solid with applications in battery electrolytes. Its divalent charge enhances ionic conductivity but reduces solubility in organic solvents compared to monovalent ILs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Physical State (25°C) Key Interactions Applications
Fe(Tf$2$N)$3$ 616.14 Solid Fe–N coordination, H-bonding Electrochemistry, Catalysis
[EMIM][Tf$_2$N] 391.31 Liquid H-bonding, van der Waals CO$_2$ absorption
BMPyrrolTFSI 648.85 Liquid Weak ion pairing Battery electrolytes
Mn(Tf$2$N)$2$ 615.23 Solid Mn–O coordination Redox catalysis

Thermal and Electrochemical Stability

  • Fe(Tf$2$N)$3$: Limited thermal data are available, but transition metal-Tf$_2$N salts generally exhibit decomposition temperatures >300°C due to robust anion stability. Fe$^{2+}$ redox activity (−0.44 V vs. SHE) makes it suitable for cathodes in non-aqueous batteries .
  • Ammonium-Based ILs : Methyltrioctylammonium Tf$_2$N (MoaTFSI) shows higher hydrophobicity and thermal stability (decomposition ~400°C) but lacks redox activity .

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